![molecular formula C28H26N2O3S B4933794 N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as BAY 43-9006, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 exerts its anti-tumor effects through a complex mechanism of action that involves the inhibition of several kinases involved in tumor growth and angiogenesis. By blocking the activity of these kinases, this compound 43-9006 disrupts signaling pathways that are critical for tumor cell survival and proliferation, leading to tumor cell death.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in tumor cells, and enhance the immune response to tumors. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has several advantages for use in lab experiments, including its broad-spectrum kinase inhibition activity and its ability to induce apoptosis in tumor cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006. One area of interest is the development of new cancer therapies that combine this compound 43-9006 with other drugs or treatment modalities to enhance its anti-tumor effects. Another area of interest is the development of new formulations of this compound 43-9006 that improve its solubility and bioavailability. Additionally, there is ongoing research into the mechanisms of action of this compound 43-9006 and the identification of new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 involves several steps, starting with the reaction of 2,3-dimethyl aniline with p-bromobenzoyl chloride to form 2,3-dimethyl-N-(4-bromobenzoyl)aniline. This intermediate is then reacted with 2-biphenylsulfonyl chloride to form N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-bromobenzamide, which is subsequently treated with potassium carbonate and methyl iodide to yield the final product, this compound 43-9006.
Applications De Recherche Scientifique
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β. This broad-spectrum activity makes this compound 43-9006 a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-19-10-9-15-25(21(19)3)30-34(32,33)27-18-23(17-16-20(27)2)28(31)29-26-14-8-7-13-24(26)22-11-5-4-6-12-22/h4-18,30H,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJGCFWPRMOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
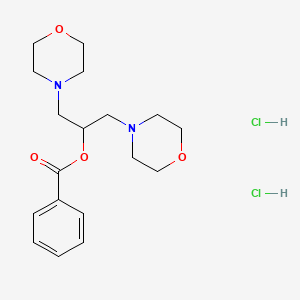
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
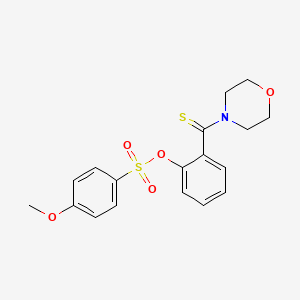
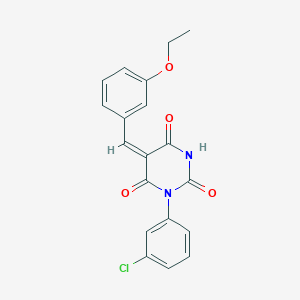
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)
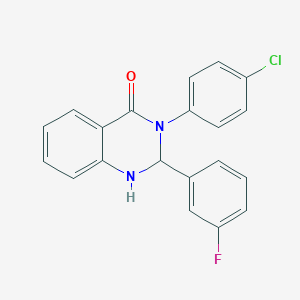

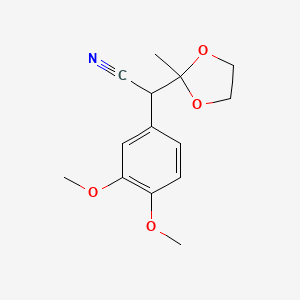
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)
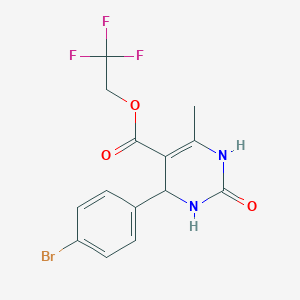
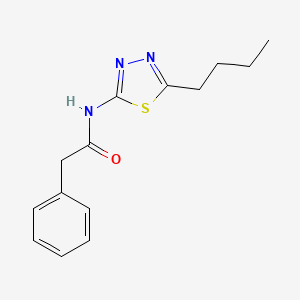
![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)
